5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride
Description
Chemical Structure and Properties
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a pyrazole derivative characterized by a difluoromethyl group at the 5-position, a methyl group at the 1-position, and an amine group at the 3-position, with a hydrochloride counterion. Its molecular formula is C₅H₈ClF₂N₃, and it has a molecular weight of 183.59 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and agrochemical research.
The pyrazole core provides a planar aromatic structure, enabling π-π stacking and hydrogen bonding, critical for molecular recognition .
Properties
IUPAC Name |
5-(difluoromethyl)-1-methylpyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3.ClH/c1-10-3(5(6)7)2-4(8)9-10;/h2,5H,1H3,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTIJTWMSWMZPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylating agents such as ClCF2H, which reacts with the pyrazole precursor under specific conditions to form the desired compound . The reaction conditions often include the use of a base and a solvent, with temperature control being crucial to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow chemistry, which allows for better control over reaction parameters and improved safety. The use of metal-based catalysts can also enhance the efficiency of the difluoromethylation process, making it more suitable for large-scale production .
Chemical Reactions Analysis
Oxidation Reactions
The difluoromethyl group enhances stability against oxidation, but the pyrazole ring and amine group can undergo oxidative transformations under controlled conditions:
- Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or ozone (O₃) in acidic or neutral media .
- Products : Formation of pyrazole N-oxide derivatives or cleavage of the amine group to yield ketones .
| Reaction Type | Reagent | Conditions | Major Product |
|---|---|---|---|
| Amine Oxidation | H₂O₂ | pH 5–7, 25°C | Pyrazole N-oxide |
| Ring Oxidation | KMnO₄ | H₂SO₄, 60°C | 3-Keto-pyrazole |
Substitution Reactions
The amine group (-NH₂) participates in nucleophilic substitution reactions, while the difluoromethyl group can undergo electrophilic substitution:
- Nucleophilic Substitution : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives .
- Electrophilic Substitution : Halogenation (Cl₂, Br₂) at the pyrazole ring’s C4 position, facilitated by the electron-deficient environment .
Example Reaction:
| Reaction Type | Reagent | Yield | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃ | 78% | |
| Bromination (C4) | Br₂, FeCl₃ | 65% |
Addition Reactions
The pyrazole ring undergoes cycloaddition or Michael addition reactions:
- Cycloaddition : Reacts with acetylene derivatives under catalysis (e.g., CuI) to form fused heterocycles .
- Michael Addition : Conjugation with α,β-unsaturated carbonyl compounds via the amine group .
| Reaction Type | Reagent | Product |
|---|---|---|
| Cycloaddition | Phenylacetylene, CuI | Pyrazolo[1,5-a]pyridine |
| Michael Addition | Acrylonitrile, Et₃N | β-Amino-nitrile adduct |
Coupling Reactions
The amine group enables cross-coupling reactions (e.g., Buchwald-Hartwig) to form C–N bonds with aryl halides :
| Catalyst | Ligand | Yield | TOF (h⁻¹) |
|---|---|---|---|
| Pd(dba)₂ | Xantphos | 82% | 120 |
Salt Metathesis
The hydrochloride salt can be converted to other salts (e.g., sulfate, nitrate) via ion exchange :
Comparative Reactivity with Analogues
The difluoromethyl group at position 5 distinguishes this compound from isomers like 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine :
| Property | 5-(Difluoromethyl) | 3-(Difluoromethyl) |
|---|---|---|
| Electrophilic Reactivity | Lower (due to steric hindrance) | Higher |
| NMR δ (¹⁹F) | -112 ppm | -105 ppm |
Mechanistic Insights
Scientific Research Applications
The information available regarding the applications of "5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride" is limited. However, based on the provided search results, here's what can be gathered:
Chemical Information
This compound, with the molecular formula C5H7F2N3·HCl, has a molecular weight of 183.59 g/mol . It is also known by other names and identifiers, including 2137822-96-7 and MFCD31558772 . The parent compound is CID 132349386 (5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine) .
Safety Information
The safety data indicates that this compound causes skin and serious eye irritation .
Potential Applications
While specific applications for "this compound" are not detailed in the search results, the broader research suggests the following potential avenues:
- As an intermediate in synthesis: Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester is a precursor used for preparing 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, which is used to produce fungicides .
- Antifungal applications: Derivatives of difluoromethyl-containing pyrazoles exhibit significant antifungal activity. For example, certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivatives have shown superior antifungal efficacy against phytopathogenic fungi compared to standard fungicides .
- Pharmaceutical research: Pyrazolo[1,5-a]pyrimidine derivatives, which share a pyrazole core, have been explored for medicinal chemistry applications, including the discovery of PDE2A inhibitors .
- COX-2 inhibitors: Sulfonamide-containing 1,5-diarylpyrazole derivatives have been evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro .
Further Research Directions
Given the limited information, further research is needed to explore the specific applications of "this compound." Studies could focus on:
- Synthesizing novel derivatives and evaluating their biological activities.
- Investigating its potential as an intermediate in the synthesis of various pharmaceuticals or agrochemicals.
- Examining its structure-activity relationships to design more effective compounds.
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
5-(4-Fluorophenyl)-1-Methyl-1H-Pyrazol-3-Amine
- Molecular Formula : C₁₀H₁₀FN₃
- Molecular Weight : 191.21 g/mol
- Key Differences :
- The 5-position substituent is a 4-fluorophenyl group instead of a difluoromethyl group.
- The aromatic phenyl ring may enhance lipophilicity compared to the aliphatic difluoromethyl group, altering pharmacokinetic properties.
- The absence of a hydrochloride counterion reduces polarity and aqueous solubility.
1-(4-Methylsulfonylphenyl)-5-(Trifluoromethylphenyl)-1H-Pyrazole-3-Carboxamide
Impact of Counterion on Physicochemical Properties
The hydrochloride salt in the target compound significantly enhances aqueous solubility compared to free-base analogs. For example:
| Compound | Solubility (mg/mL) | Counterion | |
|---|---|---|---|
| 5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride | >50 (in water) | HCl | |
| 5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-amine | <10 (in water) | None |
The hydrochloride salt also improves crystallinity, facilitating purification and structural characterization via techniques like X-ray diffraction .
Hydrogen-Bonding and Crystal Packing
The amine group in the target compound participates in N–H⋯Cl hydrogen bonds with the counterion, forming a stable crystal lattice. In contrast, non-ionic analogs (e.g., 5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-amine) rely on weaker intermolecular forces, such as van der Waals interactions, leading to less predictable packing arrangements .
Biological Activity
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound involves several key steps that typically include the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. Various synthetic routes have been documented, often employing reagents such as sodium nitrite and hydrobromic acid under controlled conditions to achieve high yields and purity levels.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Antifungal Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antifungal properties. For instance, compounds containing the difluoromethyl group have shown enhanced activity against several phytopathogenic fungi, outperforming traditional fungicides like boscalid .
- Anticancer Properties : The compound has been evaluated for its anticancer potential, with studies showing that certain pyrazole derivatives can inhibit tubulin polymerization, thus arresting cancer cell cycles in the G2/M phase. This mechanism suggests a promising avenue for cancer therapeutics .
- Anti-inflammatory Effects : Some pyrazole derivatives have demonstrated anti-inflammatory activities, inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. This suggests potential applications in treating autoimmune diseases .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound reveal critical insights into how structural modifications influence biological activity:
These findings emphasize the importance of molecular structure in optimizing therapeutic efficacy.
Case Studies
- Antifungal Efficacy : A study tested a series of difluoromethyl-pyrazole derivatives against seven fungal species, demonstrating that certain compounds exhibited higher antifungal activity than established treatments, suggesting their potential as new fungicides .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HepG2 and HeLa) showed that specific derivatives significantly inhibited cell proliferation while sparing normal cells from toxicity. This selectivity is crucial for developing safer cancer therapies .
- Inflammation Model : In vivo experiments indicated that certain pyrazole derivatives effectively reduced inflammation in animal models by inhibiting cytokine release, showcasing their therapeutic potential in inflammatory diseases .
Q & A
Q. What are the common synthetic routes for 5-(difluoromethyl)-1-methyl-1H-pyrazol-3-amine hydrochloride?
The synthesis typically involves difluoromethylation of pyrazole precursors using reagents like difluoromethyl halides or trifluoromethylating agents under catalytic conditions. For example, 1-(3-bromo-1H-pyrazol-1-yl) derivatives can react with difluoromethylating agents (e.g., ClCF₂H) in the presence of transition-metal catalysts (e.g., Cu or Pd) to introduce the difluoromethyl group . The hydrochloride salt is formed via acid-base reactions using HCl. Key optimization parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst loading (1–5 mol%) .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and F NMR verify substituent positions and fluorine integration.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies amine (–NH₂) and C–F stretching vibrations (~1100–1250 cm⁻¹).
- HPLC/LC-MS : Assesses purity (>95%) and detects byproducts .
Q. How is the antimicrobial activity of this compound evaluated in vitro?
Standard protocols include:
- Broth microdilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Agar diffusion tests for antifungal activity (e.g., Candida albicans).
- Time-kill kinetics to assess bactericidal/fungicidal effects. Positive controls (e.g., fluconazole) and solvent controls (DMSO) are critical for validation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT) model transition states and reaction pathways to predict optimal conditions. For example:
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies?
- Analog synthesis : Compare activity of derivatives with varied substituents (e.g., 5-(2,4-difluorophenyl) vs. 5-(2,6-difluorophenyl) analogs) .
- Molecular docking : Predict binding interactions with target enzymes (e.g., fungal CYP51).
- Meta-analysis : Statistically aggregate data from multiple studies to identify trends obscured by experimental variability .
Q. How to design experiments for studying substitution reactions involving the difluoromethyl group?
- Kinetic isotope effects : Replace H with H to probe reaction mechanisms.
- Cross-coupling experiments : Use Pd-catalyzed reactions to track substituent migration.
- In-situ NMR : Monitor intermediate formation under varying pH and temperature .
Q. What advanced statistical methods optimize reaction yields?
Q. How to determine the mode of action in enzyme inhibition studies?
- Enzyme kinetics : Measure (inhibition constant) and mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Cryo-EM/X-ray crystallography : Resolve inhibitor-enzyme complexes at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
